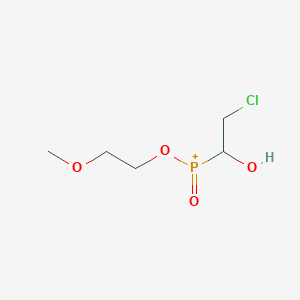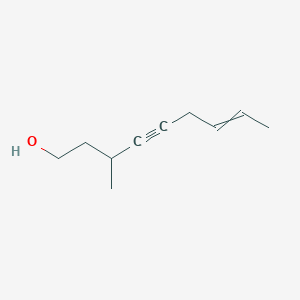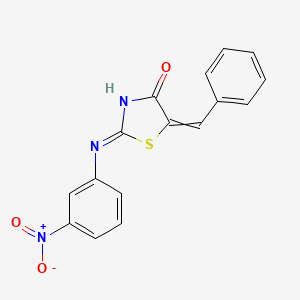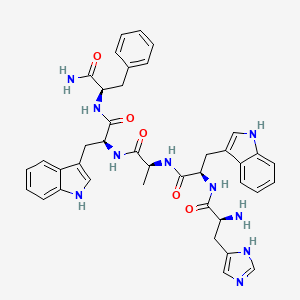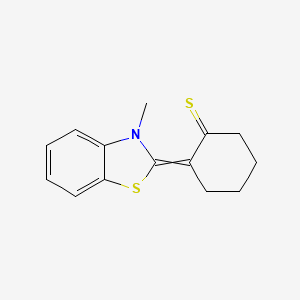![molecular formula C17H26O4 B14397991 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate CAS No. 88046-62-2](/img/structure/B14397991.png)
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[420]octan-1-yl acetate is a synthetic compound with a complex bicyclic structure
Preparation Methods
The synthesis of 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the bicyclic core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: The pent-4-en-1-yl group and the acetate group are introduced through substitution reactions, where specific reagents and conditions are used to attach these groups to the bicyclic core.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and using continuous flow processes to ensure consistent and efficient production.
Chemical Reactions Analysis
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can be compared with other similar compounds, such as:
MDMB-4en-PINACA: This compound is a synthetic cannabinoid receptor agonist with a similar bicyclic structure but different functional groups
5F-MDMB-PINACA: Another synthetic cannabinoid with a fluorinated pentyl group instead of the pent-4-en-1-yl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different biological activities and applications compared to these similar compounds.
Properties
CAS No. |
88046-62-2 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3,3-dimethyl-5-oxo-8-pent-4-enoxy-1-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-20-15-9-13-14(19)10-16(3,4)11-17(13,15)21-12(2)18/h5,13,15H,1,6-11H2,2-4H3 |
InChI Key |
QXAUPXRSAIBVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CC(CC(=O)C1CC2OCCCC=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


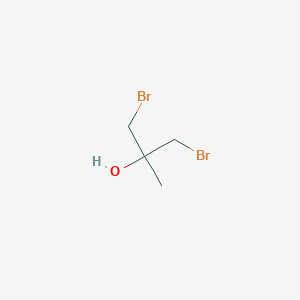

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
